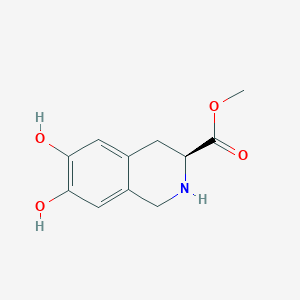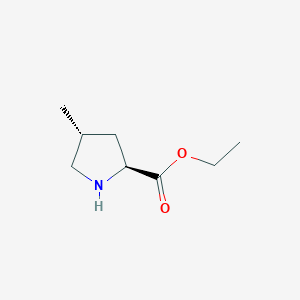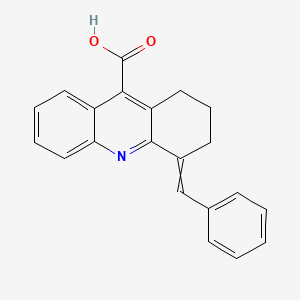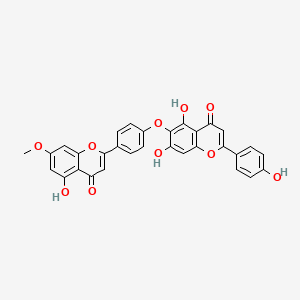
Neocryptomerin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neocryptomerin is a natural product found in Podocarpus macrophyllus with data available.
Applications De Recherche Scientifique
Neotoma Paleoecology Database and Environmental Changes
The Neotoma Paleoecology Database is a significant resource in studying environmental changes over time. This database facilitates interdisciplinary research by providing data on taxon and community diversity, which helps in understanding the dynamics of environmental changes in the past. Such a comprehensive database is instrumental in paleoecological and paleoenvironmental research, offering a curated resource for broad-scale studies (Williams et al., 2018).
Intellectual Property and Genetically Engineered Crops
The influence of intellectual property on university research, especially in genetically engineered crops, raises questions about the independence of scientific research. The restrictions imposed by intellectual property rights on genetically engineered crops have led to concerns about compromising long-term research for short-term interests. This tension reflects in the broader context of scientific research and its relationship with commercialization (Glenna et al., 2015).
Neogen: Predicting Genetic Effective Population Size
Neogen is a tool that provides estimates of precision and accuracy in genetic effective population size, especially for species with generational overlap. This tool is beneficial in planning empirical investigations, guiding researchers in establishing sampling regimes and determining the required number of samples and loci for accurate genetic estimates. This application is crucial in genetic studies and biodiversity conservation (Blower et al., 2018).
Neopterin as a Marker in Multiple Sclerosis
Neopterin has been studied as a potential marker of inflammation in diseases such as multiple sclerosis. Its role in indicating interferon gamma-induced macrophage activity makes it a significant subject of research in understanding and monitoring diseases associated with hyperimmune stimulation (Giovannoni et al., 1997).
Neotoma and Paleoecological Data Analysis
The R package 'neotoma' offers a programmatic interface to the Neotoma Paleoecological Database. This tool enables researchers to obtain and manipulate paleoecological data, aiding in the study of ecological and evolutionary interactions across different time scales. It's a vital tool for researchers working in fields like paleoecology and paleoenvironmental studies (Goring et al., 2015).
Gene Targeting in Mouse Embryo-Derived Stem Cells
The study of gene targeting in mouse embryo-derived stem cells provides insights into genetic modifications and their applications. This research is fundamental in understanding genetic mutations and their implications in various biological processes (Thomas & Capecchi, 1987).
Network Edge Orienting with Genetic Markers
The NEO software uses genetic markers to orient the edges in quantitative trait networks. It integrates mRNA levels with genetic marker data and uses Structural Equation Model comparisons to infer directed gene networks. This software is crucial in genetics and systems biology (Aten et al., 2008).
Neopterin in Immune Response
Neopterin's role in immune response-associated neopterin release in vitro is significant for understanding cellular immune responses. It highlights the metabolic pathways activated during immune responses, particularly in macrophages under the control of immune IFN-like lymphokines (Huber et al., 1984).
Modulation of Toxicity by Neopterin
The study of neopterin's ability to modulate the effects of cytotoxic substances like hydrogen peroxide or hypochlorous acid has implications for understanding the biochemical responses in immune system activation and oxidative stress (Weiss et al., 1993).
Genomics, Evidence, Neoplasia Information Exchange
The AACR Project GENIE focuses on pooling genetic sequencing data linked with clinical outcomes in oncology, aiming to advance precision medicine and patient care. This international data-sharing initiative has significant implications for cancer research and treatment (Rose, 2016).
SDF-1/CXCR4 in Ocular Neovascularization
Research on the SDF-1/CXCR4 ligand/receptor pair and its role in ocular neovascularization highlights the complex interactions in the development of eye diseases. This research is crucial for understanding and potentially treating various types of ocular neovascularization (Lima E Silva et al., 2007).
Transgenesis via Embryonic Stem Cell Lines
The use of embryonic stem cells for transgenesis, as demonstrated in the study, opens new avenues in genetics and developmental biology. This method provides a way to screen for desired genetic alterations before reintroducing the cells into an organism (Gossler et al., 1986).
NeoPlexus in Computing Architecture
NeoPlexus, focusing on a new computing architecture suitable for extreme complex systems, is at the forefront of scientific research in computing and systems engineering. This program aims to develop a new family of computing machines adept at solving problems in complex systems (Dudziak & Tsepeleva, 2017).
Gene Transfer Facilitated by Laser Micropuncture
Research demonstrating the use of laser micropuncture for gene transfer in human cultured cells offers novel insights into genetic engineering and cellular biology. This method presents an efficient alternative for gene transfer and genome modification (Tao et al., 1987).
Propriétés
Nom du produit |
Neocryptomerin |
|---|---|
Formule moléculaire |
C31H20O10 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-38-19-10-20(33)28-21(34)12-24(40-26(28)11-19)16-4-8-18(9-5-16)39-31-23(36)14-27-29(30(31)37)22(35)13-25(41-27)15-2-6-17(32)7-3-15/h2-14,32-33,36-37H,1H3 |
Clé InChI |
YEMFTKDEHYFESW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




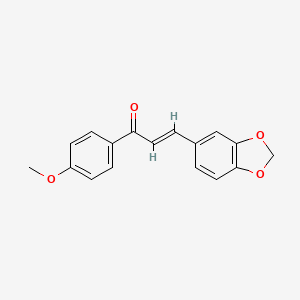





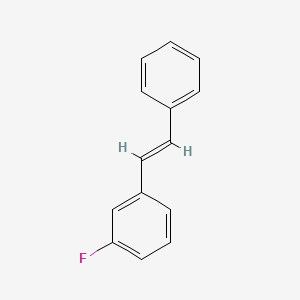

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B1638120.png)
